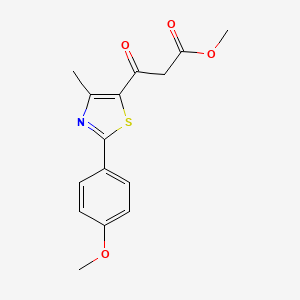
Methyl 3-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-3-oxopropanoate is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 3-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C15H15NO4S
- Molecular Weight : 303.35 g/mol
- InChI : InChI=1S/C15H15NO4S/c1-9-14(12(17)8-13(18)20-3)21-15(16-9)10-4-6-11(19-2)7-5-10/h4-7H,8H2,1-3H3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The thiazole ring is formed first, followed by the introduction of the methoxyphenyl group through substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized for high yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a series of thiazole derivatives showed potent activity against various bacterial strains, indicating the potential for developing new antibiotics .
Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer activity. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the thiazole moiety is believed to enhance its interaction with cellular targets involved in cancer progression .
The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors within cells. It may act as an inhibitor or modulator of these targets, leading to altered signaling pathways that affect cell survival and proliferation .
Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives including this compound revealed:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| This compound | P. aeruginosa | 22 |
Study 2: Anticancer Activity
In another investigation, the effects of this compound on cancer cell lines were assessed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 12 | Cell cycle arrest |
Propiedades
IUPAC Name |
methyl 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-9-14(12(17)8-13(18)20-3)21-15(16-9)10-4-6-11(19-2)7-5-10/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSLWNIKLYVGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














